(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Overview
Description
(S)-4-benzyl-3-pentanoyloxazolidin-2-one is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is also known by its systematic name, this compound. This compound is a derivative of oxazolidinone and is often used in organic synthesis as a chiral auxiliary.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one typically involves the reaction of 4-benzyl-2-oxazolidinone with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(S)-4-benzyl-3-pentanoyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different oxazolidinone derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the pentanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidinone derivatives .
Scientific Research Applications
(S)-4-benzyl-3-pentanoyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-4-benzyl-3-pentanoyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through its interaction with the reactants, guiding the formation of specific enantiomers .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-oxazolidinone: A precursor to (S)-4-benzyl-3-pentanoyloxazolidin-2-one, used in similar applications.
3-Pentanoyloxazolidin-2-one: Lacks the benzyl group, resulting in different reactivity and applications.
4-Benzyl-3-acetyloxazolidin-2-one: Similar structure but with an acetyl group instead of a pentanoyl group.
Uniqueness
This compound is unique due to its specific combination of benzyl and pentanoyl groups, which provide distinct steric and electronic properties. These properties make it particularly useful as a chiral auxiliary in asymmetric synthesis, offering advantages in selectivity and yield compared to similar compounds .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChI Key |
BQLGXGCFEVCOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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